molecular formula C14H10ClNO3 B2989512 (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone CAS No. 35485-71-3

(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone

Cat. No. B2989512
CAS RN: 35485-71-3
M. Wt: 275.69
InChI Key: YAHRMDKLABSJKX-UHFFFAOYSA-N
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Description

“(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone” is a chemical compound with the CAS Number: 35485-71-3. It has a molecular weight of 275.69 . The IUPAC name for this compound is (2-chloro-5-nitrophenyl) (4-methylphenyl)methanone . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10ClNO3/c1-9-2-4-10 (5-3-9)14 (17)12-8-11 (16 (18)19)6-7-13 (12)15/h2-8H,1H3 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Environmental Biotechnology

Biodegradation Pathways: This compound has been studied for its role in the biodegradation pathways of chlorinated nitrophenols, which are environmental pollutants. Research has shown that certain bacterial strains can degrade similar compounds through specific pathways, such as the 1,2,4-benzenetriol pathway .

Nanotechnology

Synthesis of Nanocrystals: The related chemical structures of (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone have been used in the synthesis of nanocrystals. These nanocrystals have applications in creating new materials with unique properties for industrial use .

Pharmaceutical Research

Drug Synthesis: Indole derivatives, which share a similar molecular backbone with (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone, are important in the synthesis of various drugs. These compounds have shown a wide range of biological activities, including antiviral and anticancer properties .

Dye Industry

Intermediate for Dye Synthesis: Compounds with nitrophenyl groups are often used as intermediates in the synthesis of dyes. The specific structure of (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone could potentially be utilized in creating new dyes with desired properties .

Pesticide Development

Pesticide Intermediate: Similar chlorinated nitrophenyl compounds are used as intermediates in the chemical synthesis of various pesticides. The electron-withdrawing groups in these compounds make them resistant to degradation, which is a desirable property in pesticide design .

Industrial Applications

Chemical Manufacturing: While specific industrial uses of (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone were not directly found, related methanone compounds are used in the manufacturing of various chemicals, suggesting potential industrial applications for this compound as well .

Chemical Synthesis

Organic Synthesis: The compound’s structure indicates potential use in organic synthesis, particularly in reactions requiring electron-withdrawing groups to facilitate certain chemical transformations .

Biotechnological Research

Enzyme Inhibition Studies: Given its structural complexity, (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone could be used in studies to understand enzyme inhibition, which is crucial in drug development and understanding disease mechanisms .

properties

IUPAC Name

(2-chloro-5-nitrophenyl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c1-9-2-4-10(5-3-9)14(17)12-8-11(16(18)19)6-7-13(12)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHRMDKLABSJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone

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